molecular formula C15H12Cl4 B180243 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene CAS No. 17925-97-2

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene

Cat. No.: B180243
CAS No.: 17925-97-2
M. Wt: 334.1 g/mol
InChI Key: UJRRECNOJGOHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene is an organochlorine compound It is structurally characterized by a benzene ring substituted with a chlorine atom and a trichloromethyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl group in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce dechlorinated aromatic compounds.

Scientific Research Applications

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly in toxicology.

    Medicine: Investigated for potential therapeutic uses, although its toxicity often limits direct applications.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function, leading to toxic effects. The molecular targets often include enzymes involved in oxidative stress and detoxification pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known pesticide with a similar structure but different substitution pattern.

    1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene: Another chlorinated hydrocarbon with nitro groups.

Uniqueness

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, although its toxicity requires careful handling and consideration in its use.

Properties

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4/c1-10-2-4-11(5-3-10)14(15(17,18)19)12-6-8-13(16)9-7-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRRECNOJGOHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939196
Record name 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17925-97-2
Record name Chloromethylchlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017925972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.